Undecylenic acid
Overview
Description
Undecylenic acid, also known as 10-undecenoic acid, is an organic compound with the formula CH₂=CH(CH₂)₈CO₂H. It is an unsaturated fatty acid and appears as a colorless oil. This compound is primarily used in the production of Nylon-11 and in the treatment of fungal infections of the skin. Additionally, it serves as a precursor in the manufacture of various pharmaceuticals, personal hygiene products, cosmetics, and perfumes .
Mechanism of Action
Target of Action
Undecylenic acid primarily targets Candida albicans , an opportunistic pathogenic yeast with two cellular morphologies: the round yeast form and the filamentous form with elongated hyphae . Hyphae formation is associated with active infections and virulence .
Mode of Action
This compound exerts its antifungal effects by interfering with the cell membrane of Candida and other fungi . It disrupts the structure and function of the fungal cell wall, leading to leakage of cellular contents and ultimately causing the death of the fungus . It also inhibits the morphogenesis of Candida albicans, preventing it from transforming into its fungal form .
Biochemical Pathways
The toxic effect of this compound involves modulation of fungal metabolism through its effects on the expression of fungal genes that are critical for virulence . Specifically, it inhibits the conversion of yeast to the hyphal form, which is associated with active infection, via inhibition of fatty acid biosynthesis .
Pharmacokinetics
This compound is a topical antifungal agent, and its pharmacokinetics largely depend on its formulation. For instance, when compounded with zinc or calcium, it forms zinc undecylenate or calcium undecylenate, respectively . The astringent action of zinc helps in reducing inflammation .
Result of Action
The result of this compound’s action is the destruction of the fungal cell wall, leading to the death of the fungus . This disruption of the cell wall structure and function prevents the fungus from growing and spreading, effectively treating the fungal infection .
Action Environment
The antifungal effects of this compound and its salts are sensitive to pH . Their antifungal activities are pronounced at a pH range from 4.5, but above pH 6.0, the salts are less active than the free acid, perhaps due to the suppression of the salt at higher pH levels . Therefore, for effective in vivo action, they must be delivered to the site of fungal overgrowth in the intestinal tract at an acid pH .
Biochemical Analysis
Biochemical Properties
Undecylenic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is known to exert fungicidal or fungistatic actions . It is suggested that many organic fatty acids, including this compound, possess antifungal properties .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It is used against fungal skin infections, such as athlete’s foot, ringworm, tinea cruris, or other generalized infections by Candida albicans . It influences cell function by inhibiting the growth of fungus (fungistatic) and provides relief from itching, burning, irritation, soreness, redness, scaling, and discomfort associated with fungal infections .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It disrupts the structure and function of the fungal cell wall, leading to leakage of cellular contents and ultimately causing the death of the fungus . In terms of its antifungal effects against Candida albicans, this compound inhibits morphogenesis . It was found to inhibit the conversion of yeast to the hyphal form, which are associated with active infection, via inhibition of fatty acid biosynthesis .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It is suggested that this compound inhibits biofilm formation of Candida albicans with optimal concentration above 3 mM and disrupts hyphal growth at concentration above 4 mM
Metabolic Pathways
This compound is involved in several metabolic pathways. It is converted to 11-aminoundecanoic acid on an industrial scale . This aminocarboxylic acid is the precursor to Nylon-11 . This compound is also reduced to undecylene aldehyde, which is valued in perfumery .
Preparation Methods
Undecylenic acid is typically prepared by the pyrolysis of ricinoleic acid, which is derived from castor oil. The process involves cracking the methyl ester of ricinoleic acid to yield both this compound and heptanal. This reaction is conducted at temperatures ranging from 500 to 600°C in the presence of steam. The methyl ester is then hydrolyzed to obtain this compound .
Chemical Reactions Analysis
Undecylenic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to produce various derivatives.
Reduction: It is reduced to undecylene aldehyde, which is valued in perfumery.
Substitution: The acid can be converted to 11-aminoundecanoic acid on an industrial scale, which is a precursor to Nylon-11.
Common reagents and conditions used in these reactions include steam for pyrolysis, and specific catalysts for oxidation and reduction processes. Major products formed from these reactions include heptanal, undecylene aldehyde, and 11-aminoundecanoic acid .
Scientific Research Applications
Undecylenic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the manufacture of aromatic chemicals, polymers, and modified silicones.
Biology: It serves as a linking molecule to conjugate other biomolecules such as proteins.
Medicine: This compound is an active ingredient in medications for skin infections, particularly fungal infections like athlete’s foot, ringworm, and tinea cruris.
Comparison with Similar Compounds
Undecylenic acid is unique due to its bifunctional properties and its ability to inhibit fungal growth. Similar compounds include:
Caprylic acid: Another fatty acid with antifungal properties, often used to maintain gut health.
Oleic acid: A monounsaturated fatty acid with various industrial and medicinal applications.
Linoleic acid: A polyunsaturated fatty acid used in the production of soaps and emulsifiers.
This compound stands out due to its specific use in the production of Nylon-11 and its effectiveness as an antifungal agent .
Properties
IUPAC Name |
undec-10-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2H,1,3-10H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPZMMHWLSIFAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
96451-28-4 | |
Record name | 10-Undecenoic acid, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96451-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID8035001 | |
Record name | 10-Undecenoic acid | |
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Molecular Weight |
184.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid or solid; mp = 24.5 deg C; [Merck Index] Colorless or white liquid or low-melting solid; mp = 25-27 deg C; [Alfa Aesar MSDS], Solid, colourless to pale yellow liquid | |
Record name | 10-Undecenoic acid | |
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Record name | Undecylenic acid | |
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Record name | Undecylenic acid | |
Source | Human Metabolome Database (HMDB) | |
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Record name | 10-Undecenoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Boiling Point |
Decomposes at 275°C, 137.00 °C. @ 2.00 mm Hg | |
Record name | Undecylenic acid | |
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Solubility |
Insoluble, 0.0737 mg/mL at 30 °C, insoluble in water; soluble in alcohol and ether | |
Record name | Undecylenic acid | |
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Record name | 10-Undecenoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/373/ | |
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Density |
0.910 - 0.917 | |
Record name | 10-Undecenoic acid | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/373/ | |
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Mechanism of Action |
Undecylenic acid demonstrated effectiveness against _Candida albicans_, which is an opportunistic pathogenic yeast with two cellular morphologies: the round yeast form and the filamentous form with elongated hyphae. Hyphae formation is associated with active infections and virulence. A study proposed that undecylenic acid inhibits biofilm formation of _Candida albicans_ with optimal concentration above 3 mM and disrupts hyphal growth, which is the morphological transition from yeast to filamentous phase, at concentration above 4 mM. Under the drug treatment, hyphal formation related genes, like HWP1, were significantly reduced in transcriptional level leading to poor biofilm formation. Both biofilm and hyphae formation are critical virulence factors for the initiation of skin infection and late development of disseminated infection. Undecylenic acid may also inhibit enzyme involved in lipid metabolism and abolish germ tube formation by carrying protons across the plasma membrane, thus altering cytoplasmic pH. | |
Record name | Undecylenic acid | |
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CAS No. |
112-38-9, 1333-28-4 | |
Record name | Undecylenic acid | |
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Record name | Undecylenic acid [USP:JAN] | |
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Record name | Undecylenic acid | |
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Record name | 10-Undecenoic acid | |
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Record name | Undec-10-enoic acid | |
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Record name | UNDECYLENIC ACID | |
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Record name | Undecylenic acid | |
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Melting Point |
24.5 °C | |
Record name | Undecylenic acid | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does undecylenic acid exert its antifungal effects?
A1: this compound effectively inhibits the formation of biofilms by Candida albicans []. This inhibition is linked to several mechanisms:
- Morphological Transition Inhibition: this compound prevents the transformation of C. albicans from its yeast form to the filamentous form, particularly at concentrations above 4 mM [].
- Cellular Damage: Even at lower concentrations, the compound causes visible damage to the cell surface, leading to a crumpled appearance and an overall atrophied cellular morphology as observed under scanning electron microscopy [].
- Suppression of Virulence Factors: this compound downregulates the transcription of hydrolytic enzymes crucial for C. albicans virulence. These enzymes include secreted aspartic protease, lipase, and phospholipase [].
- Impact on Hyphal Formation: The compound significantly reduces the expression of genes crucial for hyphal formation, such as HWP1. This downregulation contributes to a poorly structured biofilm in the presence of this compound [].
Q2: What is the chemical structure of this compound?
A2: this compound is a monounsaturated fatty acid with a terminal alkene group.
Q3: What is its molecular formula and weight?
A3: Its molecular formula is C11H20O2, and its molecular weight is 184.28 g/mol [].
Q4: What spectroscopic data is available for this compound?
A4: Key spectroscopic characteristics include:* Infrared (IR) Spectroscopy: Utilized to study relaxation processes and phase transitions in systems containing this compound, particularly when embedded in porous matrices like silica gel [, ].
Powder X-ray Diffraction:* Employed to investigate the crystalline structure of this compound, especially in its nanocrystalline form within porous silicon matrices [].
Q5: What is known about the stability of this compound in different formulations?
A5: While specific stability data is limited in the provided research, it's known that this compound is commonly formulated in creams, ointments, and powders for topical applications [, , , ]. Formulation strategies likely involve optimizing pH, using suitable excipients, and employing packaging that protects from light and moisture.
Q6: What is the safety profile of this compound?
A6:
Topical Use: Generally considered safe and well-tolerated for topical use [, ].* Oral Administration:* Past use in high doses for psoriasis raised concerns about potential toxicity [, , , ]. Further research is needed to establish its safety profile for systemic administration.
Q7: What analytical methods are used to quantify this compound in pharmaceutical preparations?
A7:* High-Performance Liquid Chromatography (HPLC): After conversion to 4'-nitrophenacyl esters, this compound and its salts can be quantified in pharmaceutical products using HPLC with spectrophotometric detection [].* Volumetric Methods: Direct neutralization volumetric methods and EDTA complexometry have been suggested and validated for quantifying this compound and zinc undecylenate, respectively, in cream formulations [].
Q8: What are some potential future directions for research on this compound?
A8: Given its known antifungal activity, research could focus on:
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